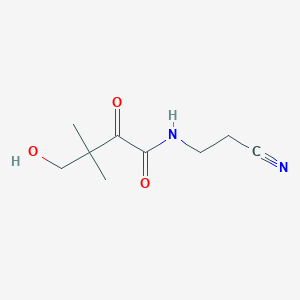
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is a heterocyclic compound with significant importance in various fields of chemistry and biology. This compound is characterized by its pyridine ring structure, which is substituted with hydroxyl and carboxylic acid groups, making it a versatile molecule for various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid can be synthesized through microbial hydroxylation of pyridine-2-carboxylic acid. The process involves the use of Alcaligenes faecalis (DSM 6269), which induces regiospecific hydroxylation of pyridine-2-carboxylic acid to produce the desired compound .
Industrial Production Methods
The industrial production of this compound typically involves large-scale microbial fermentation processes. These processes are optimized for high yield and purity, ensuring the compound’s availability for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups on the pyridine ring.
Substitution: The hydroxyl and carboxylic acid groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The reactions are typically carried out under controlled temperature and pH conditions to ensure the desired product formation.
Major Products Formed
The major products formed from these reactions include various hydroxylated and carboxylated derivatives of the original compound, which can be further utilized in different applications.
Wissenschaftliche Forschungsanwendungen
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for synthesizing more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Industry: It is used in the production of various chemicals and materials, including polymers and dyes.
Wirkmechanismus
The mechanism of action of 1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and carboxylic acid groups allow it to form hydrogen bonds and interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, including inhibition of microbial growth and antioxidant activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1-Hydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid
- 6-oxo-1,6-dihydropyridine-3-carboxylic acid
- 2-Hydroxypyridine-3-carboxylic acid
Uniqueness
1,5-Dihydroxy-6-oxo-1,6-dihydropyridine-2-carboxylic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Its dual hydroxyl groups and carboxylic acid functionality make it a versatile compound for various applications, setting it apart from other similar compounds.
Eigenschaften
CAS-Nummer |
112750-28-4 |
|---|---|
Molekularformel |
C6H5NO5 |
Molekulargewicht |
171.11 g/mol |
IUPAC-Name |
1,5-dihydroxy-6-oxopyridine-2-carboxylic acid |
InChI |
InChI=1S/C6H5NO5/c8-4-2-1-3(6(10)11)7(12)5(4)9/h1-2,8,12H,(H,10,11) |
InChI-Schlüssel |
CZQIWNLPLFUFDY-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C(=O)N(C(=C1)C(=O)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![{2-[3-(Acetyloxy)butyl]-4-oxocyclopentyl}methyl acetate](/img/structure/B14293199.png)
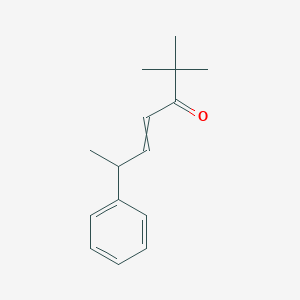

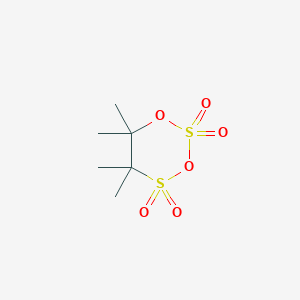


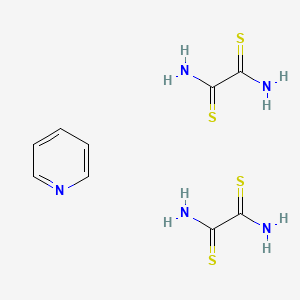
![1-[(Trimethylsilyl)oxy]pentan-3-one](/img/structure/B14293238.png)

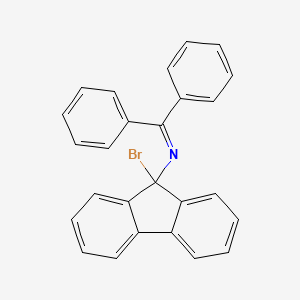
![1-Butanamine, 4-[(trimethylsilyl)oxy]-](/img/structure/B14293260.png)
